3-bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the pyrrolo[3,2-c]pyridine family. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an inhibitor of various biological targets. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a subject of interest in drug design and synthesis.
The compound is classified as a pyrrolopyridine derivative, which is a bicyclic structure containing both pyrrole and pyridine rings. It is often synthesized for research purposes in the field of medicinal chemistry, particularly for its biological activity against cancer and other diseases. The presence of bromine and trifluoromethyl groups suggests enhanced reactivity and biological activity, making it a target for further pharmacological studies .
The synthesis of 3-bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine typically involves several steps, with one common approach being the Suzuki–Miyaura coupling reaction. This method allows for the introduction of the trifluoromethyl group through a palladium-catalyzed reaction.
The molecular structure of 3-bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine features:
The molecular formula is , with a molecular weight of approximately 238.01 g/mol. The compound exhibits distinct spectroscopic characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm its structure .
3-bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine can participate in various chemical reactions:
These reactions often require careful control of conditions (temperature, solvents) to maximize yield and purity. The trifluoromethyl group can serve as an electron-withdrawing group, affecting the reactivity of adjacent positions on the aromatic system .
The mechanism by which 3-bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine exerts its biological effects typically involves interaction with specific protein targets or enzymes. For instance:
Studies have indicated that derivatives of pyrrolo[3,2-c]pyridine can exhibit significant anticancer activity through these mechanisms, making them valuable in drug development efforts .
Data regarding melting point, boiling point, and other physicochemical properties can vary based on synthesis methods but are essential for practical applications in drug formulation .
3-bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine has several scientific uses:
Its unique structure and functional groups make it a versatile candidate for ongoing research into therapeutic applications .
The pyrrolo[3,2-c]pyridine core represents a privileged nitrogen-containing heterocyclic scaffold in medicinal chemistry due to its structural resemblance to purine nucleobases. This bicyclic system consists of a pyrrole ring fused to a pyridine moiety at the [3,2-c] positions, creating a planar, electron-rich structure capable of diverse non-covalent interactions with biological targets. The scaffold's significance stems from its dual hydrogen-bonding capability (donor-acceptor pattern) and aromatic character, enabling mimicry of adenine in ATP-binding sites of kinases and other enzyme active sites [4] [9]. This molecular mimicry underpins its frequent appearance in kinase inhibitors, where the nitrogen atoms engage in critical hydrogen bonds with hinge regions of target enzymes.
Table 1: Bioactive Derivatives Containing Pyrrolo[3,2-c]pyridine Scaffold
| Compound Derivative | Biological Target | Reported Activity | Source |
|---|---|---|---|
| Unsubstituted core | Kinase hinge region | Base recognition moiety | [4] |
| Variolin B derivatives | Kinases/CDKs | Anticancer | [6] |
| TLR inhibitor compounds | Toll-like receptors 7/9 | Anti-inflammatory | [4] |
| FMS kinase inhibitors (e.g., 1r) | Colony-stimulating factor-1R | IC₅₀ = 30 nM | [9] |
Recent studies demonstrate that pyrrolo[3,2-c]pyridine derivatives exhibit remarkable inhibitory potency against FMS kinase (CSF-1R), a crucial target in oncology and autoimmune disorders. Compound 1r (featuring a pyrrolo[3,2-c]pyridine core) exhibited an IC₅₀ value of 30 nM against FMS kinase – 3.2-fold greater potency than the reference compound KIST101029 (IC₅₀ = 96 nM) [9]. This enhancement is attributed to optimal π-stacking interactions between the bicyclic system and hydrophobic regions in the kinase ATP-binding pocket. Additionally, in cellular assays using bone marrow-derived macrophages (BMDM), compound 1r maintained potent activity (IC₅₀ = 84 nM), confirming effective cell membrane penetration facilitated by the scaffold's balanced lipophilicity and molecular geometry [9]. The scaffold's versatility is further evidenced in Toll-like receptor (TLR) inhibitors, where derivatives bearing pyrrolo[3,2-c]pyridine cores effectively suppress inflammatory cascades implicated in rheumatoid arthritis, psoriasis, and lupus [4].
Substitution patterns on the pyrrolopyridine core dramatically influence pharmacological properties and target selectivity. Positional isomerism significantly alters electronic distribution, steric bulk, and hydrogen-bonding capacity, leading to distinct biological profiles. The 3-bromo-4-(trifluoromethyl) substitution on the [3,2-c]pyridine isomer creates a unique electronic environment compared to other bromo-trifluoromethyl substituted isomers, resulting in differentiated target engagement and physicochemical behavior.
Table 2: Influence of Regioisomerism on Pyrrolopyridine Compound Properties
| Compound Structure | Core Structure | Key Biological Findings | Reference |
|---|---|---|---|
| 3-bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine | [3,2-c] isomer | FMS kinase inhibition (Compound 1r: IC₅₀ = 30 nM) | [9] |
| 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | [2,3-b] isomer | Limited bioactivity data; building block | [1] |
| 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | [3,2-b] isomer | Synthetic intermediate; no reported bioactivity | [5] |
| 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | [2,3-b] isomer | Fibroblast growth factor receptor investigations | [7] |
The [3,2-c] isomer (as in our target compound) demonstrates superior FMS kinase inhibition compared to [2,3-b] isomers, attributable to its distinct nitrogen orientation that optimizes hinge region binding. In contrast, pyrrolo[3,4-c]pyridine isomers bearing 4-phenoxy substituents exhibit antidiabetic activity through glucose uptake stimulation and aldose reductase inhibition but show minimal kinase affinity [6]. For instance, pyrrolo[3,4-c]pyridine-1,3-dione derivative 6a increased insulin sensitivity by 30% in adipocytes but lacks reported kinase activity [6]. This highlights how minor structural variations – including ring fusion points and substituent positions – yield substantial divergence in biological function. The 4-position substitution on [3,2-c]pyridine derivatives appears particularly consequential for kinase inhibition, as evidenced by compound 1r's selectivity across a 40-kinase panel [9]. Conversely, [2,3-b] isomers with 3-bromo-6-trifluoromethyl groups (e.g., EVT-3356111) are explored as fibroblast growth factor receptor modulators but exhibit different potency profiles than [3,2-c] analogues [7].
The strategic incorporation of bromine and trifluoromethyl groups at the 3- and 4-positions of pyrrolo[3,2-c]pyridine creates a multifaceted pharmacophore with enhanced drug discovery potential. These substituents synergistically modulate electronic properties, lipophilicity, and intermolecular interactions critical for target binding:
Bromine Functionality:
Trifluoromethyl Functionality:
Table 3: Electronic and Steric Parameters of Key Substituents
| Substituent | Hammett Constant (σₘ) | Van der Waals Volume (ų) | Lipophilicity Contribution (π) | Primary Biological Role |
|---|---|---|---|---|
| Br (position 3) | +0.39 | 31.5 | +0.86 | Halogen bonding/Synthetic handle |
| CF₃ (position 4) | +0.43 | 38.2 | +0.88 | Lipophilicity/Electron withdrawal |
The orthogonal effects of these substituents create an optimal configuration for kinase inhibition. Molecular modeling of FMS kinase inhibitors indicates that the 3-bromo group participates in halogen bonding with backbone carbonyls in the hinge region, while the 4-trifluoromethyl group engages in hydrophobic contacts with a conserved leucine residue (Leu501 in human CSF-1R) [9]. This dual interaction paradigm explains the enhanced potency of 3-bromo-4-trifluoromethyl derivatives compared to monosubstituted analogues. Additionally, the electron-withdrawing nature of both groups reduces the pKa of the pyrrole NH, strengthening its hydrogen-bond-donor capacity toward catalytic lysine residues – a critical interaction observed in kinase inhibition. The synthetic versatility afforded by bromine enables late-stage diversification to optimize pharmacokinetic properties while retaining the critical trifluoromethyl moiety essential for target engagement [4] [7].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8